7h-Benzo[c]thioxanthen-7-one
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Overview
Description
7H-Benzo[c]thioxanthen-7-one is a chemical compound with the molecular formula C17H10OS and a molecular weight of 262.33 g/mol . It is known for its unique structure, which includes a fused benzothioxanthene ring system. This compound has a melting point of 196-197°C and a predicted boiling point of 462.1°C .
Preparation Methods
The synthesis of 7H-Benzo[c]thioxanthen-7-one typically involves multi-step reactions. One common method includes the use of potassium carbonate, amyl alcohol, copper (II) acetate, and phosphorus (V) oxide in toluene . The reaction conditions are carefully controlled to ensure the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
7H-Benzo[c]thioxanthen-7-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can participate in visible light-induced aerobic oxidative hydroxylation of boronic acids, where it acts as a metal-free catalyst . Common reagents used in these reactions include dimethyl carbonate as a green solvent . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
7H-Benzo[c]thioxanthen-7-one has several scientific research applications. It is used as a catalyst in green chemistry reactions, such as the oxidative hydroxylation of boronic acids . This compound’s unique properties make it valuable in synthetic applications, particularly in the development of environmentally friendly chemical processes.
Mechanism of Action
The mechanism of action of 7H-Benzo[c]thioxanthen-7-one involves its role as a catalyst in various chemical reactions. It facilitates the oxidative hydroxylation of boronic acids by acting as a metal-free catalyst under visible light . The molecular targets and pathways involved in these reactions include the activation of oxygen and the subsequent formation of hydroxylated products.
Comparison with Similar Compounds
7H-Benzo[c]thioxanthen-7-one can be compared to other benzothioxanthene derivatives. Similar compounds include 9-chloro-7-(3-dimethylaminopropyl)-7H-benzo[c]thioxanthen-7-ol and other benzothioxanthene analogues . These compounds share structural similarities but differ in their functional groups and reactivity. The uniqueness of this compound lies in its ability to act as a metal-free catalyst in green chemistry applications, which sets it apart from other related compounds.
Properties
CAS No. |
3604-44-2 |
---|---|
Molecular Formula |
C17H10OS |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
benzo[c]thioxanthen-7-one |
InChI |
InChI=1S/C17H10OS/c18-16-13-7-3-4-8-15(13)19-17-12-6-2-1-5-11(12)9-10-14(16)17/h1-10H |
InChI Key |
XKMLABXCQMJTGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2SC4=CC=CC=C4C3=O |
Origin of Product |
United States |
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